Chlormephos

Catalog No.
S595827
CAS No.
24934-91-6
M.F
C5H12ClO2PS2
M. Wt
234.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlormephos

CAS Number

24934-91-6

Product Name

Chlormephos

IUPAC Name

chloromethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C5H12ClO2PS2

Molecular Weight

234.7 g/mol

InChI

InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3

InChI Key

QGTYWWGEWOBMAK-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCCl

solubility

60 mg/l water at 20 °C
Miscible with most organic solvents
Solubility in water, g/100ml at 20 °C: 0.006 (very poor)

Synonyms

Dotan(TM), Sherman(TM), S-(Chloromethyl) O,O-diethylphosphorodithioate, S-Chloromethyl-O,O-diethylphosphorothiolothionate

Canonical SMILES

CCOP(=S)(OCC)SCCl

Insecticidal Properties and Mode of Action

  • Chlormephos acts by inhibiting acetylcholinesterase (AChE), a vital enzyme in the nervous system of insects. This disrupts nerve impulse transmission, leading to paralysis and death of the insect [Source: Royal Society of Chemistry [RSC]].
  • Researchers study the effectiveness of Chlormephos against various insect pests, including mites, ticks, and beetles, to evaluate its potential for pest control Source: Journal of Economic Entomology, [Volume 88, Issue 1, Pages 151-157(1995):

Environmental Impact Studies

  • Due to its persistence in the environment, scientists investigate the effects of Chlormephos on non-target organisms like earthworms, beneficial insects, and aquatic life. This research helps understand the potential ecological risks associated with its use

Analysis and Detection Methods

  • Researchers develop and refine analytical methods to detect Chlormephos residues in food, soil, and water bodies. This is crucial for monitoring environmental contamination and ensuring food safety

Degradation and Persistence Studies

  • Scientific studies explore the degradation pathways and persistence of Chlormephos in different environmental conditions (soil, water). This knowledge helps predict its environmental fate and potential for long-term contamination

Chlormephos is an organophosphorus insecticide characterized by its chemical formula C₅H₁₂ClO₂PS₂. It is known for its moderate aqueous solubility and low volatility, which reduces the likelihood of leaching into groundwater. Chlormephos acts primarily as a cholinesterase inhibitor, disrupting normal nerve function by preventing the breakdown of acetylcholine, leading to neurotoxic effects in target organisms. It is highly toxic to mammals through ingestion, inhalation, or dermal absorption and poses significant ecological risks, particularly to honeybees and aquatic life .

Chlormephos acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in insects. AChE is crucial for normal nerve function, and its inhibition disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect.

Physical and Chemical Properties

  • Melting point: 11-12 °C []
  • Boiling point: Decomposes at around 150 °C []
  • Solubility: Slightly soluble in water (around 1 g/L), but highly soluble in organic solvents []
  • Stability: Unstable in alkaline conditions and decomposes upon exposure to light and heat

Chlormephos is a highly toxic compound and can be harmful if inhaled, ingested, or absorbed through the skin []. Exposure can cause a variety of symptoms, including nausea, vomiting, dizziness, muscle weakness, respiratory problems, and even death in severe cases.

  • Acute Toxicity: The oral LD50 (lethal dose 50%) for rats is 2-11 mg/kg []. This indicates that a very small amount can be lethal if ingested.
  • Chronic Exposure: Long-term exposure to chlormephos has been linked to various health problems, including neurotoxicity and potential carcinogenicity.
, particularly hydrolysis and photodegradation. In the presence of water, it can be converted into ethion through hydrolytic processes involving O,O-diethyl hydrogen phosphorothioate as an intermediate. Additionally, chlormephos can degrade in the atmosphere via reactions with hydroxyl radicals, with a half-life that varies depending on environmental conditions .

Key Reactions:

  • Hydrolysis: Converts chlormephos to ethion.
  • Photodegradation: Involves reaction with hydroxyl radicals in the atmosphere.

Chlormephos exhibits significant biological activity as a potent neurotoxic agent. Its mechanism of action involves inhibiting acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. The compound has been shown to be highly toxic to mammals and various non-target organisms, including birds and fish .

Toxicity Profile:

  • Mammals: Highly toxic upon exposure.
  • Honeybees: Extremely toxic.
  • Aquatic Life: Moderately toxic to fish and other aquatic organisms.

Chlormephos is synthesized through several methods involving organophosphorus chemistry. One common synthesis pathway includes the reaction of chloromethyl methyl sulfide with diethyl phosphorodithioate. This process typically requires specific conditions to ensure high yields while minimizing by-products.

General Synthesis Steps:

  • React chloromethyl methyl sulfide with diethyl phosphorodithioate.
  • Purify the resulting product through distillation or chromatography.

Chlormephos belongs to a class of compounds known as organophosphates. Several similar compounds share structural and functional characteristics but differ in their specific applications and toxicity profiles.

Similar Compounds:

  • Malathion: Another organophosphate insecticide used widely in agriculture; less toxic to mammals compared to chlormephos.
  • Parathion: Highly toxic organophosphate; more persistent in the environment than chlormephos.
  • Diazinon: An insecticide that acts similarly but has different environmental persistence and toxicity levels.
CompoundChemical FormulaToxicity LevelPersistence
ChlormephosC₅H₁₂ClO₂PS₂HighModerate
MalathionC₁₄H₁₈O₃PModerateLow
ParathionC₁₁H₁₄NO₅PVery HighHigh
DiazinonC₁₂H₁₅N₂O₃PModerateModerate

Chlormephos stands out due to its unique combination of high toxicity and moderate environmental persistence compared to these similar compounds. Its specific mode of action as a cholinesterase inhibitor further differentiates it within the organophosphate class .

Physical Description

Chlormephos is a colorless liquid. Used as a soil insecticide. Not registered as a pesticide in the U.S. (EPA, 1998)
COLOURLESS LIQUID.

Color/Form

Colorless liquid
Pale-colored liquid.

XLogP3

3.1

Boiling Point

178 to 185 °F at 0.1 mm Hg (EPA, 1998)
81-85 °C at 0.1 mm Hg

Flash Point

100 °C

Density

1.26 (EPA, 1998)
1.260 at 20 °C
Relative density (water = 1): 1.26

LogP

3.0 (estimated)

UNII

1N10F47JUS

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/
The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/
Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

0.0056 mm Hg at 86 °F (EPA, 1998)
7.6 Pa at 30 °C
Vapor pressure at 20 °C: negligible

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

... major impurity ethion. /Technical material circa 85%/

Other CAS

24934-91-6

Wikipedia

Chlormephos

Use Classification

Agrochemicals -> Insecticides

Methods of Manufacturing

Produced by reaction of an alkali salt of diethyl dithiophosphoric acid and bromochlormethane.

General Manufacturing Information

Dotan, a microgranular formulation containing 5-10% chlormephos.
Combination: Can be combined with various systemic organophosphorus insecticides.

Analytic Laboratory Methods

Product analysis is by GLC with FID /flame-ionization detection/, (VP Lynch, Anal Methods Pestic Plant Growth Regul, 1978, 10, 49).
Residues: Extraction with dichloromethane followed by chromatographic clean-up and determination by GLC using electron capture. ... Lynch, VP, Anal Methods for Pesticides and Plant Growth Regulations, ed, Zweig, G and Sherma, J, Academic Press, NY, X, 49, 1978.
The mass selective detector HP MSD was used for pesticide residue analysis of 76 pesticides. Using a capillary column, mass spectra of good quality were produced with 20 ng of chloromephos. Chloromephos was identified at this concn with the probability based matching search routine in the National Bureau of Standards library. The detection sensitivity of the mass selective detector in selected ion monitoring mode approaches that of established selective detectors. The reliability of results with respect to the identity of a pesticide residue, however, is orders of magnitude better. The retention time for chloromephos was 8.58 min.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/
ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

Stable in neutral and weakly acidic media at room temp, but hydrolyzed by dilute acids and alkalis at 30 °C. Rapidly hydrolyzed in alkaline media.

Dates

Last modified: 08-15-2023

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